6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone
Description
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a fluorinated pyrimidinone derivative characterized by a pyrimidine ring substituted with a fluorine atom at the 6-position and a methylamino group at the 2-position. The fluorine atom enhances electronegativity and metabolic stability, while the methylamino group contributes to hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
4-fluoro-2-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYLSYMCPGBNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397882 | |
| Record name | 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313961-68-1 | |
| Record name | 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a pyrimidinone derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical development. This compound is characterized by its unique structure, which may influence its interactions with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom and a methylamino group attached to the pyrimidinone ring. This configuration may enhance its pharmacological properties, such as increased lipophilicity and improved binding affinity to target proteins.
Biological Activity
Recent studies have highlighted the biological activity of this compound across various domains:
- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on specific cancer cell lines. For instance, it has been shown to interact with proteins involved in cancer progression, potentially leading to reduced tumor growth.
- TRPA1 Inhibition : A study on related compounds has demonstrated that modifications similar to those found in this compound can lead to effective TRPA1 antagonists. TRPA1 is a calcium-permeable channel implicated in pain pathways, suggesting that this compound may have analgesic properties through TRPA1 modulation .
Table 1: Summary of Biological Activities
Mechanistic Insights
The interaction of this compound with target proteins can be elucidated through docking studies and binding affinity evaluations. For example, studies have shown that this compound can exhibit favorable binding energies when interacting with key proteins involved in oncogenesis and pain pathways. The inhibition constants (Ki) for various derivatives have been reported to be lower than those for control compounds, indicating a strong potential for therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest that modifications to the molecular structure can enhance bioavailability and stability, which are essential for effective drug development.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 6-Fluoro vs. 6-Chloro Derivatives : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (e.g., 6-chlorocytosine, CAS 3289-35-8) reduce steric hindrance and increase hydrogen-bonding capacity. This enhances intermolecular interactions, as seen in ureidopyrimidones where electronegative 6-substituents stabilize tautomeric forms .
- Methylamino vs.
Physical and Chemical Properties
Key Observations :
Toxicity and Pharmacokinetics
- Methylamino vs. Thiol Groups: Propylthiouracil (6-propyl-2-thiouracil), a thyrostatic drug , contains a thiol group linked to hepatotoxicity. The methylamino group in this compound may reduce toxicity while maintaining bioavailability.
Preparation Methods
General Synthetic Strategy
The synthesis of 6-fluoro-2-(methylamino)-4(1H)-pyrimidinone typically proceeds via:
- Construction of the pyrimidinone ring system.
- Introduction of the fluoro substituent at the 6-position.
- Installation of the methylamino group at the 2-position.
The synthetic approach often involves halogenated pyrimidine intermediates, nucleophilic substitution reactions, and selective functional group transformations.
Preparation via Halogenated Pyrimidine Intermediates and Amination
A widely reported method involves starting from 4,6-dichloropyrimidin-2(1H)-one or 6-chloropyrimidin-4-one derivatives, followed by nucleophilic substitution with methylamine to introduce the methylamino group.
- Starting material: 4,6-dichloropyrimidin-2(1H)-one or 6-chloro-4-methoxypyrimidine.
- Nucleophilic substitution: Reaction with methylamine (commonly as a 33% solution in methanol) at elevated temperatures (e.g., 70 °C) for 1 hour leads to selective displacement of the chlorine at the 2-position by the methylamino group.
- Fluorination: The 6-position chlorine can be replaced by fluorine either prior to or after methylamination, often using fluoride sources or via halogen exchange reactions.
A representative example from literature describes heating 4,6-dichloropyrimidin-2-one with methylamine in methanol at 70 °C for 1 hour, yielding the methylamino-substituted pyrimidinone in high yield (~90%).
Fluorination Techniques
Selective fluorination at the 6-position is crucial. Methods include:
- Halogen exchange reactions: Replacing a chlorine substituent with fluorine using fluoride salts or reagents.
- Use of fluorinated precursors: Starting from 6-fluoropyrimidinone derivatives to ensure the fluorine atom is incorporated early in the synthesis.
In patent literature, fluorinated pyrimidinone derivatives are prepared by reacting chloropyrimidinones with fluoride sources or by using fluorinated intermediates, followed by salt formation and purification steps.
Salt Formation and Purification
The free base this compound can be converted into pharmaceutically acceptable salts to improve stability and solubility.
- Common salts include sodium, potassium, calcium, magnesium, ammonium, and organic amine salts such as methylamine salts.
- Salt formation can be performed in situ during isolation or separately by reacting the free base with suitable acids or bases.
- Purification involves precipitation, filtration, or evaporation techniques, often assisted by co-solvents or anti-solvents.
- Ion exchange or salt switching methods can also be employed to obtain desired salt forms.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Starting material | 4,6-Dichloropyrimidin-2(1H)-one | - | Commercially available or synthesized |
| Amination | Methylamine (33% in MeOH), 70 °C, 1 hour | ~90 | Selective substitution at 2-position |
| Fluorination | Fluoride source or halogen exchange | Variable | Fluorine introduced at 6-position |
| Salt formation | Reaction with acids/bases (e.g., methylamine) | - | Improves solubility and stability |
| Purification | Precipitation, filtration, evaporation | - | Use of co-solvents or anti-solvents |
| Catalytic cross-coupling* | Pd catalyst, base, microwave heating | 30-40 | For related derivatives, not direct method |
*Note: Catalytic cross-coupling is reported for related pyrimidinone analogues and may be adapted for this compound.
Research Findings and Considerations
- The nucleophilic substitution of halogenated pyrimidinones with methylamine is efficient and high yielding.
- Fluorination is best achieved on halogenated intermediates to ensure regioselectivity.
- Salt formation is a critical step for pharmaceutical development, affecting compound solubility and bioavailability.
- Microwave-assisted synthesis and palladium-catalyzed amination offer modern synthetic tools for optimizing reaction times and yields.
- The choice of solvent (e.g., methanol, DMSO) and temperature critically influences reaction efficiency.
- Purification by HPLC or crystallization ensures high purity suitable for research and pharmaceutical use.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving fluorinated precursors and methylamine. Key factors include:
- Temperature control : Reactions often require mild heating (60–80°C) to avoid decomposition of thermally sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
- Catalyst use : Acidic catalysts (e.g., HCl, p-TsOH) improve cyclization efficiency for pyrimidinone ring formation .
Q. How are physical properties (e.g., melting point, solubility) of this compound determined experimentally?
- Methodological Answer :
- Melting point : Measured via differential scanning calorimetry (DSC) or capillary methods. For similar compounds (e.g., 6-amino-2-methoxy-4(1H)-pyrimidinone), mp = 214–216°C .
- Solubility : Evaluated in solvents like water, ethanol, and DMSO using gravimetric or UV-Vis methods. Fluorine substituents often reduce aqueous solubility due to increased hydrophobicity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR is essential to confirm fluorine substitution (δ ≈ -120 to -150 ppm for aromatic F). NMR identifies methylamino protons (δ ≈ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHFNO: calc. 142.06) .
Advanced Research Questions
Q. How do fluorination patterns on the pyrimidinone ring influence electronic properties and reactivity in downstream modifications?
- Methodological Answer :
- Electron-withdrawing effects : The 6-fluoro group increases electrophilicity at C5, facilitating nucleophilic substitutions (e.g., amination) .
- Tautomerism : Fluorine stabilizes the 4(1H)-pyrimidinone tautomer, confirmed via X-ray crystallography for analogs like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .
Q. What strategies resolve low yields in fluorinated pyrimidinone synthesis, particularly for scale-up?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% for heat-sensitive intermediates .
- Flow chemistry : Enhances reproducibility and scalability by minimizing side reactions (e.g., hydrolysis of methylamino groups) .
Q. How can computational modeling predict biological activity or metabolic stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability. Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilic interactions in enzyme binding .
- Molecular docking : Predicts binding affinity to targets like dihydrofolate reductase (DHFR) using software (e.g., AutoDock Vina). Methylamino and fluorine groups often form hydrogen bonds with active-site residues .
Q. What are the challenges in characterizing tautomeric equilibria of this compound?
- Methodological Answer :
- Dynamic NMR : Monitors tautomerization rates in solution. For example, NMR at variable temperatures can detect shifts in NH proton signals .
- X-ray crystallography : Resolves solid-state tautomeric preferences. Fluorine’s electron-withdrawing effect stabilizes the keto form in analogs like 2-amino-5-nitropyrimidine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
